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Heliomicin

Antifungal mechanism of action Drug target identification Fungal sphingolipid biology

Heliomicin is the native 44-amino-acid antifungal defensin (UniProt P81544) isolated from Heliothis virescens. Unlike broad-spectrum insect defensins, it displays exclusive, potent antifungal activity against filamentous fungi and pathogenic yeasts at sub-micromolar concentrations. Its well-characterized CSαβ scaffold (PDB 1I2U), three-disulfide bridge topology, and defined molecular target (fungal glucosylceramides) make it the essential reference compound for structure-activity relationship studies, antifungal drug discovery, and agricultural transgene research programs. Published MIC50 benchmarks against improved analogs (ARD1, ETD-135, ETD-151) confirm its irreplaceable role as the evolutionary baseline. Procurement ensures access to the structurally validated starting template for cysteine-knotted peptide engineering and fungal-specific probe development.

Molecular Formula
Molecular Weight
Cat. No. B1576475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliomicin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heliomicin Antimicrobial Peptide Procurement: Origin, Class, and Baseline Specifications


Heliomicin is a 44-amino-acid cysteine-rich insect defensin (UniProt P81544) isolated from the hemolymph of immune-challenged lepidopteran Heliothis virescens larvae. It adopts the cysteine-stabilized αβ (CSαβ) scaffold featuring three disulfide bridges that confer high structural stability [1]. Unlike most insect defensins, which are predominantly antibacterial, heliomicin displays exclusive antifungal activity against a broad spectrum of filamentous fungi and pathogenic yeasts at sub-micromolar to low-micromolar concentrations [1]. Its three-dimensional NMR solution structure was deposited in the PDB (1I2U) and reveals common hydrophobic surface characteristics shared with antifungal plant defensins [2]. Heliomicin is protected by patent PCT/FR99/00843 and has been cited as a molecule under development for systemic fungal infections [3].

Why Generic Insect Defensin Substitution Cannot Replace Heliomicin in Research and Development Programs


Although heliomicin belongs to the insect defensin superfamily and shares the CSαβ fold with several related antimicrobial peptides, generic substitution by other family members is not scientifically justified. Heliomicin's antifungal spectrum is exclusive—it lacks antibacterial activity against both Gram-positive and Gram-negative bacteria, distinguishing it from classical insect defensins such as Phormia defensin A [1]. Even the closest structural relative, drosomycin (approximately 50% sequence similarity, same 44-residue length), possesses two additional cysteine residues forming an extra disulfide bond and exhibits a microscopically distinct mode of action despite similar in vitro antifungal spectrum [2]. Furthermore, heliomicin's antifungal mechanism involves specific interaction with fungal glucosylceramides in the plasma membrane, a target that is absent from mammalian cells, providing a selectivity rationale that does not generalize across the defensin class [3]. These structural and mechanistic divergences mean that research outcomes, structure-activity relationship (SAR) inferences, and in vivo efficacy predictions cannot be reliably extrapolated from one insect defensin to another.

Heliomicin Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Specific Fungal Glucosylceramide Targeting Versus Nonspecific Membrane Disruption

Heliomicin's antifungal activity is dependent on the presence of fungal glucosylceramides, a target absent from mammalian cells. In a direct genetic knockout experiment, heliomicin completely lost activity against gcs-deletion mutants of both Candida albicans and Pichia pastoris, which lack glucosylceramide synthase, while remaining active against isogenic parental strains [1]. This mechanism contrasts sharply with the nonspecific membrane permeabilization exhibited by cecropins and magainins, which act via detergent-like disruption of the cytoplasmic membrane and lack a defined fungal-specific molecular target [2]. Additionally, heliomicin was shown to interact physically with glucosylceramides isolated from P. pastoris and soybean in ELISA-based binding assays, but notably did not bind human glucosylceramides [1].

Antifungal mechanism of action Drug target identification Fungal sphingolipid biology

Head-to-Head MIC50 Comparison of Heliomicin Versus ARD1, ETD-135, and ETD-151 Against Human Fungal Pathogens

In the Landon et al. (2004) lead optimization study, heliomicin served as the reference baseline against which all improved analogs were quantitatively compared. ARD1, isolated from Archeoprepona demophoon and differing from heliomicin by only two residues (D17N and G20A), was twice as potent against both C. albicans and A. fumigatus, with MIC50 values of 6.25 µg/mL and 12.5 µg/mL versus heliomicin's 12.5 µg/mL and 25 µg/mL respectively [1]. The engineered variants ETD-135 and ETD-151 achieved further potency improvements, with ETD-151 reaching MIC50 values of 0.1 µg/mL against Scedosporium prolificans and 0.4 µg/mL against Fusarium solani—pathogens for which conventional azole antifungals and amphotericin B are largely ineffective (MIC >16 µg/mL) [1].

Antifungal drug discovery Minimum inhibitory concentration Lead optimization SAR

Exclusive Antifungal Spectrum: Quantitative Absence of Antibacterial Activity Versus Classical Insect Defensins

Heliomicin is functionally distinguished from the vast majority of insect defensins by its exclusive antifungal activity profile. When tested at concentrations up to 50 µM, heliomicin showed no inhibitory activity against the Gram-negative bacterium Escherichia coli 363, the Gram-positive bacterium Micrococcus luteus, or the yeasts Candida glabrata and Saccharomyces cerevisiae, while maintaining potent activity against filamentous fungi such as Neurospora crassa (MIC = 0.1–0.2 µM) and Fusarium culmorum (MIC = 0.2–0.4 µM) [1]. This contrasts with classical insect defensins like Phormia defensin A, which are primarily active against Gram-positive bacteria [2]. The absence of antibacterial activity, even at high concentrations, confirms that heliomicin's structural features have been evolutionarily tuned for a distinct and narrow functional role.

Antimicrobial spectrum Selectivity profiling Insect defensin classification

Structural Differentiation from Drosomycin: Disulfide Bond Pattern Dictates Divergent Modes of Action

Heliomicin and drosomycin are the two most extensively studied insect antifungal defensins and share approximately 50% sequence similarity with the same 44-residue length; however, a critical structural distinction exists. Heliomicin contains six conserved cysteine residues forming three disulfide bridges within the CSαβ scaffold [1], whereas drosomycin possesses two additional cysteine residues that form a fourth disulfide bond with the same connectivity as observed in plant defensins such as NaD1 [2]. This structural difference has functional consequences: despite exhibiting a similarly broad in vitro antifungal spectrum, the two peptides cause microscopically distinct morphological alterations in treated fungi, indicating divergent mechanisms of action [3]. In transgenic tobacco, heliomicin-expressing and drosomycin-expressing lines both conferred statistically significant enhanced resistance to Cercospora nicotianae compared to wild-type controls, but the magnitude and nature of resistance phenotypes were distinct [3].

Cysteine-stabilized αβ motif Disulfide bond engineering Antifungal peptide structure-function

Engineered Dual-Function Mutant Demonstrates the Plasticity of the Heliomicin Scaffold for Rational Design

The NMR structure of heliomicin variant Hel-LL (PDB 1I2V), engineered by site-directed mutagenesis of wild-type heliomicin, demonstrated that a limited set of amino acid substitutions could confer antibacterial activity against Gram-positive bacteria while preserving the native antifungal activity [1]. The 3D structures of the wild-type heliomicin (Hel-Wt) and the dual-activity Hel-LL mutant were determined by 2D ¹H NMR and found to adopt the same CSαβ scaffold, confirming that the gain of antibacterial function was achieved without disrupting the core fold [1]. A comparative structural analysis with antibacterial insect defensins such as Phormia defensin A enabled identification of common hydrophobic characteristics required for antibacterial activity, providing a rational roadmap for further engineering [1]. This contrasts with drosomycin or termicin, for which no comparable dual-activity engineered variants with high-resolution structural characterization have been reported.

Protein engineering Antifungal peptide mutagenesis Dual-activity antimicrobial peptides

Heliomicin Application Scenarios: Where Quantitative Evidence Supports Prioritized Procurement


Reference Standard for Antifungal Peptide Lead Optimization Programs

Heliomicin serves as the essential reference baseline compound for any structure-activity relationship (SAR) study focused on CSαβ insect defensins. As demonstrated by Landon et al. (2004), all improved analogs (ARD1, ETD-135, ETD-151) were quantitatively benchmarked against heliomicin's MIC50 values across six fungal strains [1]. Procurement of heliomicin is warranted whenever a research program requires the native, unmodified starting template to establish baseline activity, validate assay conditions, or compare newly designed variants against the evolutionary starting point. This is directly supported by the head-to-head MIC50 dataset in the Landon study, where each analog's fold-improvement was explicitly calculated relative to heliomicin [1].

Fungal Glucosylceramide Target Validation and Mode-of-Action Studies

For research programs investigating fungal-specific drug targets, heliomicin provides a validated molecular probe for glucosylceramide-dependent pathways. The Thevissen et al. (2004) study demonstrated that heliomicin activity is strictly dependent on the presence of fungal glucosylceramides, using clean genetic knockout controls (gcsΔ mutants) that completely abrogated activity [2]. Furthermore, heliomicin binds fungal and plant glucosylceramides but not human glucosylceramides, making it a selective tool for dissecting sphingolipid-mediated antifungal mechanisms without confounding mammalian target engagement [2]. Procurement for these studies is justified over nonspecific membrane-active peptides (e.g., cecropins, magainins) that lack a defined molecular target.

Transgenic Plant Disease Resistance Proof-of-Concept Studies

Heliomicin has demonstrated in planta expression and statistically significant enhanced resistance against the fungal pathogen Cercospora nicotianae in transgenic tobacco, as directly compared with drosomycin in the same experimental system [3]. Both peptides were expressed under the same constitutive promoters, targeted to the apoplast, and the recombinant peptides recovered from transgenic leaves retained in vitro antifungal activity against Botrytis cinerea spores and germ tubes equivalent to yeast-produced recombinant peptides [3]. This direct head-to-head dataset supports heliomicin procurement for agricultural biotechnology programs evaluating insect-derived antifungal peptides as transgenes, as it provides a characterized benchmark against which to measure transgenic efficacy outcomes [3].

Structural Biology of Disulfide-Rich Antifungal Peptides and Fold Engineering

The high-resolution NMR solution structure of heliomicin (PDB 1I2U) and its engineered dual-activity variant Hel-LL (PDB 1I2V) provide a structurally validated platform for studies on disulfide bond engineering, fold stability, and functional domain swapping in CSαβ antimicrobial peptides [4]. For structural biology groups studying the relationship between disulfide bond topology and antifungal function, heliomicin's three-disulfide scaffold is simpler and more experimentally tractable than the four-disulfide scaffold of drosomycin (PDB 1MYN). The demonstrated tolerance of the heliomicin scaffold to functional mutations without fold disruption—confirmed by identical NMR structural ensembles for wild-type and mutant—makes it the preferred substrate for cysteine-knotted peptide engineering [4].

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